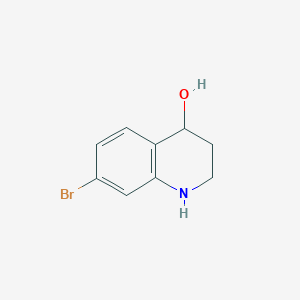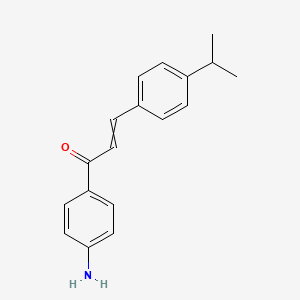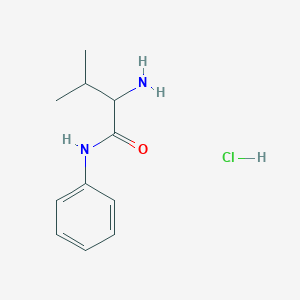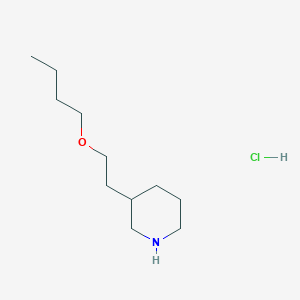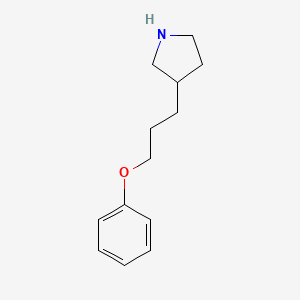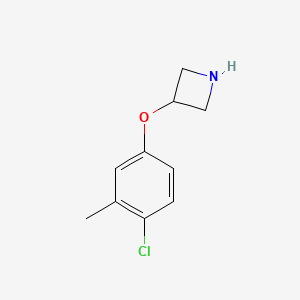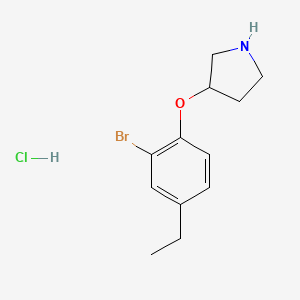
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO . It is offered by several suppliers such as Benchchem.
Molecular Structure Analysis
The molecular structure of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromo-ethylphenol group . The bromine atom is attached to the second carbon of the phenol ring, and an ethyl group is attached to the fourth carbon .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds using derivatives similar to 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. For example, novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized, indicating the potential of such compounds in creating new chemicals with various applications (Sarbu et al., 2019).
Antimicrobial Activity
Certain derivatives of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride have been utilized in the synthesis of compounds with antimicrobial properties. For instance, new cyanopyridine derivatives synthesized from similar compounds showed promising antimicrobial activity against various bacteria, demonstrating the potential of these compounds in medical and pharmaceutical applications (Bogdanowicz et al., 2013).
Synthesis of Intermediates for Insecticides
Derivatives of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride have been used in synthesizing intermediates for new insecticides. This application highlights the compound's role in agricultural chemistry and pest control (Niu Wen-bo, 2011).
Antioxidant and Anticholinergic Activities
Research has been conducted on the synthesis of novel compounds from 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride derivatives that possess antioxidant and anticholinergic activities. These activities suggest potential applications in treating oxidative stress-related diseases and cholinergic system disorders (Rezai et al., 2018).
Radical Scavenging Activity
Some studies have identified nitrogen-containing bromophenols derived from compounds similar to 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, exhibiting potent scavenging activity against radicals. This indicates potential applications in developing natural antioxidants for food or pharmaceuticals (Li et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-bromo-4-ethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-2-9-3-4-12(11(13)7-9)15-10-5-6-14-8-10;/h3-4,7,10,14H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPDILXJPNPHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



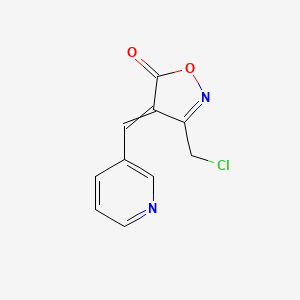

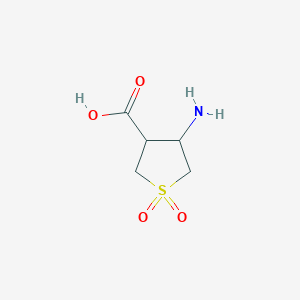
![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)
